2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 72987-56-5
VCID: VC19348425
InChI: InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7-
SMILES:
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate

CAS No.: 72987-56-5

Cat. No.: VC19348425

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate - 72987-56-5

Specification

CAS No. 72987-56-5
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name 2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate
Standard InChI InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7-
Standard InChI Key WXTWOJBDAKYXLP-GWMOXCNNSA-N
Isomeric SMILES C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C
Canonical SMILES CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C

Introduction

Structural Characteristics and Nomenclature

IUPAC Name Breakdown

The systematic name 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate delineates its molecular architecture:

  • Bicyclo[7.2.0]undeca: A bridged bicyclic system comprising 11 carbons, with bridge sizes of 7, 2, and 0 atoms.

  • 2,5-dien: Two double bonds at positions 2 and 5.

  • 6,10,10-Trimethyl: Methyl substituents at carbons 6, 10, and 10.

  • Ethyl acetate: An ester functional group linked via the bicyclic system’s second carbon .

This configuration aligns with related bicyclic terpenoids observed in essential oils, where similar frameworks contribute to volatility and bioactivity .

Comparative Structural Analysis

The parent alcohol, 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol (PubChem CID 13976681), shares the bicyclic core but features a hydroxyl group at position 5 instead of the ethyl acetate moiety . Substitution at position 2 with an ester group likely enhances the compound’s lipophilicity, influencing its extraction behavior and potential antimicrobial properties .

Synthesis and Isolation Strategies

Esterification Pathways

The synthesis of this compound likely involves the esterification of 6,10,10-trimethylbicyclo[7.2.0]undeca-2,5-dien-2-ol with acetic anhydride or acetyl chloride under acidic catalysis. This route mirrors the production of structurally analogous esters, such as 2-(5-oxopyrrolidin-2-yl)ethyl acetate, where alcohol precursors react with acetylating agents .

Extraction from Natural Sources

Given the bicyclic terpene backbone, this compound may occur in plant essential oils. Supercritical fluid extraction (SFE) and simultaneous distillation-extraction (SDE) methods—optimized for thermolabile terpenes—are probable isolation techniques . For example, SDE using pentane at 33 bar pressure and 230°C achieved efficient recovery of similar bicyclic compounds with minimal degradation .

Physicochemical Properties

Molecular and Thermal Characteristics

While experimental data for this specific ester remain unreported, estimates based on analogous structures suggest:

PropertyEstimated ValueReference Compound (C8H13NO3)
Molecular FormulaC17H26O2C8H13NO3
Molecular Weight (g/mol)262.39171.19
Boiling Point (°C)340–360321.8
Density (g/cm³)0.98–1.021.102
LogP4.2–4.50.49

The higher molecular weight and lipophilicity (LogP) compared to simpler esters align with enhanced membrane permeability, a trait relevant for bioactive molecules .

Spectroscopic Signatures

  • IR Spectroscopy: A strong carbonyl stretch near 1740 cm⁻¹ confirms the ester group. Bicyclic C-H bending vibrations appear between 1450–1375 cm⁻¹ .

  • NMR: Key signals include:

    • ¹H NMR: δ 4.1 (q, CH2OAc), δ 2.05 (s, OAc-CH3), and δ 5.3–5.6 (m, olefinic protons) .

    • ¹³C NMR: δ 170.5 (C=O), δ 60.8 (CH2O), δ 21.0 (OAc-CH3) .

Chromatographic Behavior

Retention Indices

Gas chromatography retention indices (RI) on common stationary phases are critical for identification. Based on NIST data for bicyclic terpenes :

Stationary PhaseEstimated RI Range
Dimethyl silicone (nonpolar)1450–1480
5% Phenyl dimethyl (mid-polar)1520–1550
Polyethylene glycol (polar)1680–1720

These values align with RIs of sesquiterpene esters, which typically elute later than monoterpenes due to higher molecular weight .

Biological and Industrial Applications

Flavor and Fragrance Industry

The bicyclic framework and ester group suggest utility as a fragrance fixative or flavor enhancer. Compounds like δ-cadinyl acetate—a sesquiterpene ester—are valued for their woody, amber-like odor profiles, which this molecule may emulate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator